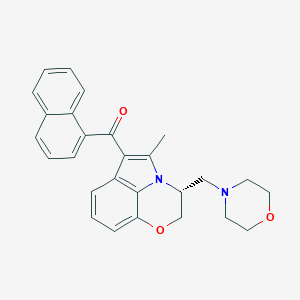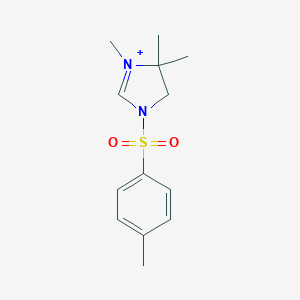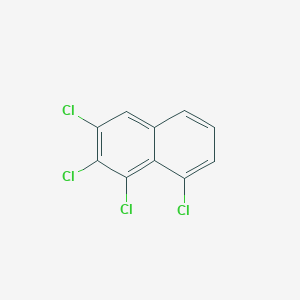
1,2,3,8-四氯萘
描述
1,2,3,8-Tetrachloronaphthalene (TCN) is a synthetic organic compound that is used in a variety of applications, ranging from industrial uses to scientific research. It is a versatile compound that has a wide range of potential applications due to its unique properties.
科学研究应用
产前毒性和母胎分布
1,2,3,8-四氯萘(1,2,3,8-TeCN)作为多氯萘(PCNs)类化合物的一部分,已被研究其产前毒性和母胎分布。对雌性Wistar大鼠的研究表明,在给予1,2,3,8-TeCN后,它在母体脂肪组织和其他器官中高度浓集,穿透血脑屏障和胎盘,但不会引起母体毒性或胚胎毒性。然而,在对母鼠无毒性剂量下,观察到对胎儿的毒性效应,包括对胸骨骨化和肾盂扩大的影响(Kilanowicz et al., 2019)。
环境对磷光的影响
对1,2,3,8-四氯萘的磷光进行了研究,以了解其环境影响。研究发现,当从玻璃溶液转变为混合晶体时,其磷光的分辨率会提高,表明对晶体宿主敏感(Giachino & Georger, 1982)。
Halowax配方中的GC × GC qMS分析
对Halowax配方中的1,2,3,8-四氯萘和其他同分异构体进行了全二维气相色谱(GC × GC)分析。该研究利用非极性和形状选择性柱对技术氯萘Halowax配方中的同分异构体进行分离,展示了GC × GC在分析复杂混合物中的能力(Łukaszewicz等,2007)。
萘二氯化物及其衍生物
对萘类化合物的氯化研究,包括1,2,3,8-四氯萘,为相关化合物的制备和结构提供了见解。这包括对1,5-二氯萘转化为各种氯化衍生物的研究,阐明了涉及的化学过程和分子结构(Mare & Suzuki, 1968)。
在五大湖上空的空气中的空间分布
分析了在五大湖上空的空气中多氯萘类化合物的空间分布,包括1,2,3,8-四氯萘。该研究突出了这些化合物的环境存在和行为,有助于我们了解它们的环境影响和分布模式(Helm et al., 2003)。
作用机制
Target of Action
The primary targets of 1,2,3,8-Tetrachloronaphthalene are the rod-like Fe–Al composite oxides . These targets play a crucial role in the degradation of the compound, which is a key step in its mechanism of action .
Mode of Action
1,2,3,8-Tetrachloronaphthalene interacts with its targets, the Fe–Al composite oxides, in a way that leads to its degradation . The compound’s interaction with these targets results in the generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes . This suggests the occurrence of successive hydrodechlorination reactions .
Biochemical Pathways
The major hydrodechlorination pathway was judged to be CN-27 → CN-14 → CN-4 → CN-2 . Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .
Result of Action
The molecular and cellular effects of 1,2,3,8-Tetrachloronaphthalene’s action are primarily related to its degradation and the subsequent generation of various chloronaphthalenes . These products of degradation suggest the occurrence of successive hydrodechlorination reactions .
Action Environment
The action, efficacy, and stability of 1,2,3,8-Tetrachloronaphthalene can be influenced by various environmental factors. For instance, the degradation of the compound was evaluated over three of the prepared rod-like Fe–Al composite oxides (FeAl-1, FeAl-5 and FeAl-10). The results showed that their reactive activities were in the order of FeAl-5 ≈ FeAl-10 ≫ FeAl-1, which could be attributed to their different pore structural properties and reactive sites caused by the different phase interaction between iron species and the γ-Al 2 O 3 .
安全和危害
生化分析
Biochemical Properties
Studies on similar compounds suggest that they can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
1,2,3,4-Tetrachloronaphthalene, a closely related compound, has been shown to have significant antagonist activity on thyroid hormone receptor beta (TRβ) This suggests that 1,2,3,8-Tetrachloronaphthalene may also influence cell function by interacting with hormone receptors
Molecular Mechanism
Studies on similar compounds suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may undergo degradation over time
属性
IUPAC Name |
1,2,3,8-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHXYSILPJXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335269 | |
| Record name | 1,2,3,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149864-81-3 | |
| Record name | 1,2,3,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



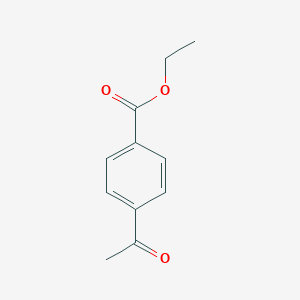
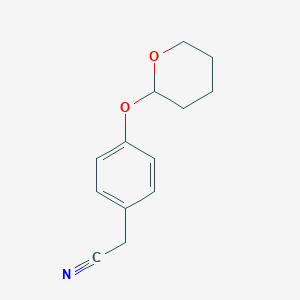
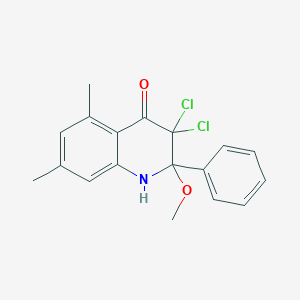
![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)

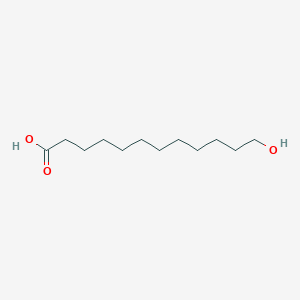

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
